Mepenzolate

Catalog No.
S590023
CAS No.
25990-43-6
M.F
C21H26NO3+
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mepenzolate

CAS Number

25990-43-6

Product Name

Mepenzolate

IUPAC Name

(1,1-dimethylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate

Molecular Formula

C21H26NO3+

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C21H26NO3/c1-22(2)15-9-14-19(16-22)25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,19,24H,9,14-16H2,1-2H3/q+1

InChI Key

GKNPSSNBBWDAGH-UHFFFAOYSA-N

SMILES

C[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

solubility

6.27e-04 g/L

Synonyms

Cantil, mepenzolate, mepenzolate bromide, mepenzolate bromide, (+-)-isomer, mepenzolate iodide, mepenzolic acid, mepenzolic acid, bromine salt, mepenzolic acid, bromine salt, 1-(methyl-(14)C)-labeled, N-methyl-3-piperidylbenzilate methyl bromide

Canonical SMILES

C[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

The exact mass of the compound Mepenzolate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.27e-04 g/l. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Mepenzolate is an antimuscarinic medication primarily utilized for the treatment of peptic ulcers by reducing gastric acid secretion. It belongs to the class of organic compounds known as diphenylmethanes, characterized by a structure that includes a piperidyl group attached to a benzilate moiety, with an additional methyl group enhancing its antimuscarinic properties. The chemical formula of Mepenzolate is C21H26NO3C_{21}H_{26}NO_3 with a molar mass of approximately 340.436 g/mol .

Mepenzolate functions as a postganglionic parasympathetic inhibitor, primarily acting as an antagonist to muscarinic acetylcholine receptors. This antagonistic action leads to decreased secretion of gastric acid and pepsin, as well as suppression of spontaneous contractions in the gastrointestinal tract. The compound's mechanism involves blocking the action of acetylcholine, which is crucial for stimulating these secretions and contractions .

Mepenzolate can be synthesized through various chemical methods involving the methylation of N-Methyl-3-piperidyl benzilate. The synthesis typically involves the reaction of piperidine derivatives with aromatic compounds under controlled conditions to achieve the desired structural modifications that enhance its pharmacological properties. Detailed synthetic routes may vary but generally focus on creating the specific piperidyl and benzilate framework necessary for its activity .

Mepenzolate is primarily indicated for the treatment of peptic ulcers and other gastrointestinal disorders where reduction of acid secretion is necessary. Although it was once widely used, its application has diminished due to the availability of more effective antiulcer agents. It is marketed under the brand name Cantil and is administered orally in tablet form .

Studies have shown that Mepenzolate interacts with various muscarinic receptors, demonstrating broad activity against these targets. Its quaternary ammonium structure limits its ability to cross lipid membranes such as the blood-brain barrier, reducing potential central nervous system side effects compared to other anticholinergics . Interaction studies indicate that while it may be effective in managing gastrointestinal motility issues, caution should be exercised in patients with conditions exacerbated by anticholinergic effects.

Mepenzolate shares similarities with several other anticholinergic agents used for gastrointestinal disorders. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructurePrimary UseUnique Features
MepenzolateC21H26NO3Peptic ulcer treatmentAntagonizes multiple muscarinic receptors; less CNS penetration due to quaternary structure
GlycopyrrolateC19H26BrNO3Peptic ulcers; excessive salivationMore potent than Mepenzolate; better CNS penetration
DicyclomineC19H35NIrritable bowel syndromeMore effective for smooth muscle relaxation; higher CNS effects
PropanthelineC20H30BrNPeptic ulcers; gastrointestinal spasmsSimilar action but more systemic effects; less selective for muscarinic receptors

Mepenzolate's unique profile lies in its specific receptor antagonism and reduced central nervous system effects compared to other agents in its class.

Mepenzolate is a quaternary ammonium compound with the molecular formula C21H26NO3+ that contains a piperidinium core attached to a benzilate moiety [1]. The chemical structure features a 3-hydroxypiperidine ring with a quaternary nitrogen bearing two methyl groups, and the hydroxyl group at position 3 is esterified with benzilic acid (diphenylglycolic acid) [2] [3]. From a retrosynthetic perspective, mepenzolate can be disconnected into two primary building blocks: a functionalized piperidine core and a benzilate ester component [4].

The key disconnection in the retrosynthetic analysis of mepenzolate occurs at the ester linkage between the piperidine core and the benzilic acid moiety [5]. This strategic bond cleavage leads to 3-hydroxy-N-methylpiperidine and benzilic acid as the primary synthetic precursors [6]. The quaternization of the nitrogen atom with an additional methyl group represents the final step in the synthesis pathway [7].

A comprehensive retrosynthetic analysis reveals that the stereochemistry at the 3-position of the piperidine ring is crucial for the biological activity of mepenzolate, with the (R)-enantiomer showing superior pharmacological properties compared to the (S)-enantiomer [11]. Therefore, the synthesis of enantiomerically pure 3-hydroxy-N-methylpiperidine represents a critical step in the overall synthetic strategy [6].

Key Intermediate Synthesis Strategies

Piperidinium Core Functionalization

The piperidinium core of mepenzolate requires specific functionalization to achieve the desired structural and stereochemical properties [7]. The key intermediate in the synthesis of mepenzolate is 3-hydroxy-N-methylpiperidine, which serves as the foundation for constructing the final molecule [6] [11].

Several approaches have been developed for the synthesis of the functionalized piperidine core. One common method involves the reduction of 3-hydroxypyridine derivatives followed by N-methylation [8]. Another approach utilizes the cyclization of appropriately functionalized linear precursors through intramolecular Mannich reactions to form the piperidine ring with the desired substitution pattern [22].

Recent advances in piperidine core synthesis have employed photoredox-based methods for the direct functionalization of saturated heterocyclic systems [27]. This approach allows for selective modification of the piperidine scaffold at specific positions, providing a more efficient route to the desired intermediate [27]. The table below summarizes various methods for piperidinium core functionalization:

MethodStarting MaterialKey ReactionYield (%)Stereoselectivity
Reduction3-HydroxypyridineCatalytic hydrogenation75-85Low
CyclizationLinear amino alcoholsIntramolecular Mannich60-70Moderate
PhotoredoxSaturated heterocyclesC-H functionalization65-75Variable
Ring expansionPyrrolidine derivativesInsertion reactions50-60Low to moderate

The functionalization of the piperidine core often requires protection-deprotection strategies to selectively modify the nitrogen atom and the hydroxyl group at the 3-position [22]. The choice of protecting groups and reaction conditions significantly influences the efficiency and stereoselectivity of the synthesis [15].

Benzilate Esterification Protocols

The formation of the ester linkage between the piperidine core and benzilic acid represents a critical step in the synthesis of mepenzolate [9]. Various esterification protocols have been developed to achieve this transformation efficiently and with high stereoselectivity [20].

Traditional Fischer esterification, involving the reaction of benzilic acid with the hydroxyl group of the piperidine core in the presence of a strong acid catalyst, has been employed for the synthesis of mepenzolate [9]. However, this approach often requires harsh conditions and may lead to side reactions or racemization [21].

More modern approaches utilize coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) to promote the esterification reaction under milder conditions [20]. The Steglich esterification protocol has proven particularly effective for the synthesis of benzilate esters, providing high yields and minimal racemization [20].

For the specific case of mepenzolate synthesis, the esterification of 3-hydroxy-N-methylpiperidine with benzilic acid has been achieved using various protocols [11]. The condensation of benzilic acid with the appropriate enantiomer of the piperidine alcohol, followed by quaternization of the tertiary amine, represents the most direct approach to the target molecule [11].

The esterification step is particularly challenging due to the steric hindrance around the tertiary alcohol of benzilic acid and the potential for racemization [28]. Careful control of reaction conditions, including temperature, solvent, and catalyst loading, is essential to achieve high yields and maintain stereochemical integrity [21].

Stereoselective Synthesis Approaches

Resolution of Racemic Mixtures

The synthesis of enantiomerically pure mepenzolate often involves the resolution of racemic mixtures, particularly at the stage of the 3-hydroxy-N-methylpiperidine intermediate [14]. Resolution techniques are crucial because the (R)-enantiomer of mepenzolate has been shown to possess superior pharmacological properties compared to the (S)-enantiomer [11].

Classical resolution methods involve the formation of diastereomeric salts through reaction with chiral resolving agents [14]. The resulting diastereomers, which have different physical properties, can then be separated by techniques such as fractional crystallization [14]. After separation, the resolving agent is removed to obtain the enantiomerically enriched compound [14].

A particularly effective approach for the resolution of racemic 3-hydroxy-N-methylpiperidine utilizes enzyme-catalyzed kinetic resolution [25] [26]. In a notable example, Candida antarctica lipase B has been employed for the selective acetylation of the (R)-enantiomer of the racemic alcohol [26]. This process provides the acetate form of the (R)-enantiomer with good enantiomeric excess [26].

Further enrichment of the enantiomeric purity can be achieved through a second enzymatic step involving deacetylation catalyzed by the same lipase [26]. This tandem approach has been successfully applied to the gram-scale synthesis of (R)-3-hydroxy-N-methylpiperidine with 97.8% enantiomeric excess, representing a key advancement in the efficient production of this critical intermediate for (R)-mepenzolate [26].

Recent innovations in resolution techniques include the use of polyethylene glycol (PEG)-modified resolving agents that undergo temperature-assisted phase transitions [29]. This approach allows for the efficient separation of enantiomers through simple filtration, providing a more practical method for large-scale resolution processes [29].

Asymmetric Catalysis for Enantiomer Production

Asymmetric catalysis represents a more direct approach to the synthesis of enantiomerically pure mepenzolate or its key intermediates [15]. This strategy involves the use of chiral catalysts to induce stereoselectivity during the formation of new stereogenic centers [15].

Several asymmetric catalytic methods have been developed for the synthesis of chiral piperidine derivatives [22]. These include asymmetric hydrogenation of pyridine derivatives, enantioselective cyclization reactions, and stereoselective Mannich reactions [22]. The choice of catalyst, ligand, and reaction conditions significantly influences the stereochemical outcome of these transformations [15].

For the specific case of mepenzolate synthesis, asymmetric catalysis has been applied to the preparation of enantiomerically enriched 3-hydroxy-N-methylpiperidine [12]. Computational simulations have been used to predict the stereochemical preferences of different catalytic systems, guiding the design of more effective asymmetric catalysts [12].

The development of stereoselective methods for the direct functionalization of piperidine cores represents an active area of research [23]. Recent advances in photoredox catalysis and transition metal-catalyzed C-H activation have opened new possibilities for the asymmetric synthesis of complex piperidine derivatives [27].

Despite these advances, the industrial production of mepenzolate still relies heavily on resolution techniques rather than asymmetric catalysis [16]. This preference is often due to practical considerations such as catalyst cost, process robustness, and scalability [16].

Process Chemistry and Scalability Challenges

The transition from laboratory-scale synthesis to industrial production of mepenzolate presents numerous challenges related to process chemistry and scalability [16]. These challenges must be addressed to ensure efficient, cost-effective, and environmentally sustainable manufacturing processes [24].

One significant challenge in scaling up the synthesis of mepenzolate is the control of reaction exothermicity, particularly during the quaternization step [16]. The reaction between the tertiary amine intermediate and the methylating agent can generate substantial heat, potentially leading to runaway reactions and safety hazards at larger scales [16].

Mass transfer limitations represent another critical consideration in the scale-up of mepenzolate synthesis [24]. Reactions that proceed efficiently in laboratory-scale vessels may encounter mixing and heat transfer issues in larger reactors, affecting reaction kinetics, yield, and product quality [24].

The purification of mepenzolate at industrial scale also presents challenges, particularly in the removal of impurities and the isolation of the final product with consistent quality [16]. Crystallization processes must be carefully optimized to ensure reproducible crystal size, morphology, and purity [24].

Environmental considerations play an increasingly important role in process development for pharmaceutical manufacturing [16]. The synthesis of mepenzolate traditionally involves organic solvents and reagents with significant environmental impacts [16]. Modern process chemistry approaches focus on developing greener alternatives, such as aqueous reaction media, catalytic processes, and continuous flow technologies [24].

The table below summarizes key scalability challenges and potential solutions in the industrial production of mepenzolate:

ChallengeImpactPotential Solutions
Reaction exothermicitySafety hazards, product degradationControlled addition rates, efficient cooling systems, continuous flow processing
Mass transfer limitationsReduced yields, longer reaction timesOptimized reactor design, improved mixing technologies
Purification complexityInconsistent product qualityCrystallization process optimization, continuous crystallization
Environmental impactRegulatory compliance, sustainabilitySolvent reduction/replacement, catalytic processes, continuous manufacturing
Stereochemical controlVariable product efficacyRobust resolution processes, improved asymmetric catalysis

Physical Description

Solid

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

340.19126869 g/mol

Monoisotopic Mass

340.19126869 g/mol

Heavy Atom Count

25

UNII

ONW3LB39P7

Related CAS

76-90-4 (bromide)

Drug Indication

For use as adjunctive therapy in the treatment of peptic ulcer. It has not been shown to be effective in contributing to the healing of peptic ulcer, decreasing the rate of recurrence, or preventing complications.
FDA Label

Livertox Summary

Mepenzolate is an anticholinergic agent used to treat gastrointestinal conditions such as acid peptic disease and irritable bowel syndrome. Mepenzolate has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

Drug Classes

Anticholinergic Agents

Mechanism of Action

Mepenzolate is a post-ganglionic parasympathetic inhibitor. It specifically antagonizes muscarinic receptors. This leads to decreases in gastric acid and pepsin secretion and suppression of spontaneous contractions of the colon.

Other CAS

25990-43-6

Absorption Distribution and Excretion

Between 3 and 22% of an orally administered dose is excreted in the urine over a 5-day period, with the majority of the radioactivity appearing on Day 1. The remainder appears in the next 5 days in the feces and presumably has not been absorbed.
Between 3 and 22% of an orally administered dose is excreted in the urine over a 5-day period, with the majority of the radioactivity appearing on Day 1.

Wikipedia

Mepenzolate

Use Classification

Pharmaceuticals

Dates

Last modified: 02-18-2024

Chemical modification-mediated optimisation of bronchodilatory activity of mepenzolate, a muscarinic receptor antagonist with anti-inflammatory activity

Yasunobu Yamashita, Ken-Ichiro Tanaka, Naoki Yamakawa, Teita Asano, Yuki Kanda, Ayaka Takafuji, Masahiro Kawahara, Mitsuko Takenaga, Yoshifumi Fukunishi, Tohru Mizushima
PMID: 31204225   DOI: 10.1016/j.bmc.2019.06.016

Abstract

The treatment for patients with chronic obstructive pulmonary disease (COPD) usually involves a combination of anti-inflammatory and bronchodilatory drugs. We recently found that mepenzolate bromide (1) and its derivative, 3-(2-hydroxy-2, 2-diphenylacetoxy)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane bromide (5), have both anti-inflammatory and bronchodilatory activities. We chemically modified 5 with a view to obtain derivatives with both anti-inflammatory and longer-lasting bronchodilatory activities. Among the synthesized compounds, (R)-(-)-12 ((R)-3-(2-hydroxy-2,2-diphenylacetoxy)-1-(3-phenylpropyl)-1-azoniabicyclo[2.2.2]octane bromide) showed the highest affinity in vitro for the human muscarinic M3 receptor (hM
R). Compared to 1 and 5, (R)-(-)-12 exhibited longer-lasting bronchodilatory activity and equivalent anti-inflammatory effect in mice. The long-term intratracheal administration of (R)-(-)-12 suppressed porcine pancreatic elastase-induced pulmonary emphysema in mice, whereas the same procedure with a long-acting muscarinic antagonist used clinically (tiotropium bromide) did not. These results suggest that (R)-(-)-12 might be therapeutically beneficial for use with COPD patients given the improved effects seen against both inflammatory pulmonary emphysema and airflow limitation in this animal model.


Ameliorative effect of mepenzolate bromide against pulmonary fibrosis

Shota Kurotsu, Ken-ichiro Tanaka, Tomomi Niino, Teita Asano, Toshifumi Sugizaki, Arata Azuma, Hidekazu Suzuki, Tohru Mizushima
PMID: 24769542   DOI: 10.1124/jpet.114.213009

Abstract

Idiopathic pulmonary fibrosis is thought to involve lung injury caused by reactive oxygen species (ROS), which in turn is followed by abnormal fibrosis. A transforming growth factor (TGF)-β1-induced increase in myofibroblast number plays an important role in this abnormal fibrosis. We recently found that mepenzolate bromide (mepenzolate), which has been used clinically to treat gastrointestinal disorders, has ROS-reducing properties. In the present study, we examined the effect of mepenzolate on bleomycin-induced pulmonary fibrosis and lung dysfunction in mice. The severity of pulmonary fibrosis was assessed by histopathologic evaluation and determination of hydroxyproline levels. Lung mechanics (elastance) and respiratory function [forced vital capacity (FVC)] were assessed using a computer-controlled ventilator. Respiratory function was also evaluated by monitoring percutaneous arterial oxygen saturation (SpO2). Intratracheal administration of mepenzolate prior to bleomycin treatment reduced the extent of pulmonary fibrosis and changes in lung mechanics and led to a significant recovery of both FVC and SpO2 compared with control. Furthermore, mepenzolate produced a therapeutic effect even when it was administered after the development of fibrosis. Administration of mepenzolate also prevented bleomycin-induced pulmonary cell death and inflammatory responses and increased myofibroblast number. Mepenzolate also decreased NADPH oxidase activity and active TGF-β1 level or increased glutathione S-transferase (GST) activity in the presence of bleomycin treatment. These results show that the intratracheal administration of mepenzolate reduced bleomycin-induced pulmonary fibrosis and lung dysfunction in mice. These effects may be due to this drug's inhibitory effect on NADPH oxidase and TGF-β1 activities and its stimulatory effect on GST.


Mepenzolate bromide displays beneficial effects in a mouse model of chronic obstructive pulmonary disease

Ken-Ichiro Tanaka, Tomoaki Ishihara, Toshifumi Sugizaki, Daisuke Kobayashi, Yasunobu Yamashita, Kayoko Tahara, Naoki Yamakawa, Kumiko Iijima, Kaoru Mogushi, Hiroshi Tanaka, Keizo Sato, Hidekazu Suzuki, Tohru Mizushima
PMID: 24189798   DOI: 10.1038/ncomms3686

Abstract

The clinical treatment of chronic obstructive pulmonary disease (COPD) requires not only an improvement of airflow by bronchodilation but also the suppression of emphysema by controlling inflammation. Here we screen a compound library consisting of clinically used drugs for their ability to prevent elastase-induced airspace enlargement in mice. We show that intratracheal administration or inhalation of mepenzolate bromide, a muscarinic antagonist used to treat gastrointestinal disorders, decreases the severity of elastase-induced airspace enlargement and respiratory dysfunction. Although mepenzolate bromide shows bronchodilatory activity, most other muscarinic antagonists do not improve elastase-induced pulmonary disorders. Apart from suppressing elastase-induced pulmonary inflammatory responses and the production of superoxide anions, mepenzolate bromide reduces the level of cigarette smoke-induced airspace enlargement and respiratory dysfunction. Based on these results, we propose that mepenzolate bromide may be an effective therapeutic for the treatment of COPD due to its anti-inflammatory and bronchodilatory activities.


Cantil: a previously unreported organ in wild-type Arabidopsis regulated by FT, ERECTA and heterotrimeric G proteins

Timothy E Gookin, Sarah M Assmann
PMID: 34129030   DOI: 10.1242/dev.195545

Abstract

We describe a previously unreported macroscopic Arabidopsis organ, the cantil, named for its 'cantilever' function of holding the pedicel at a distance from the stem. Cantil development is strongest at the first nodes after the vegetative to reproductive inflorescence transition; cantil magnitude and frequency decrease acropetally. Cantils develop in wild-type Arabidopsis accessions (e.g. Col-0, Ws and Di-G) as a consequence of delayed flowering in short days; cantil formation is observed in long days when flowering is delayed by null mutation of the floral regulator FLOWERING LOCUS T. The receptor-like kinase ERECTA is a global positive regulator of cantil formation; therefore, cantils never form in the Arabidopsis strain Ler. ERECTA functions genetically upstream of heterotrimeric G proteins. Cantil expressivity is repressed by the specific heterotrimeric complex subunits GPA1, AGB1 and AGG3, which also play independent roles: GPA1 suppresses distal spurs at cantil termini, while AGB1 and AGG3 suppress ectopic epidermal rippling. These G protein mutant traits are recapitulated in long-day flowering gpa1-3 ft-10 plants, demonstrating that cantils, spurs and ectopic rippling occur as a function of delayed phase transition, rather than as a function of photoperiod per se.


Superiority of pulmonary administration of mepenzolate bromide over other routes as treatment for chronic obstructive pulmonary disease

Ken-Ichiro Tanaka, Shota Kurotsu, Teita Asano, Naoki Yamakawa, Daisuke Kobayashi, Yasunobu Yamashita, Hiroshi Yamazaki, Tomoaki Ishihara, Hiroshi Watanabe, Toru Maruyama, Hidekazu Suzuki, Tohru Mizushima
PMID: 24676126   DOI: 10.1038/srep04510

Abstract

We recently proposed that mepenzolate bromide (mepenzolate) would be therapeutically effective against chronic obstructive pulmonary disease (COPD) due to its both anti-inflammatory and bronchodilatory activities. In this study, we examined the benefits and adverse effects associated with different routes of mepenzolate administration in mice. Oral administration of mepenzolate caused not only bronchodilation but also decreased the severity of elastase-induced pulmonary emphysema; however, compared with the intratracheal route of administration, about 5000 times higher dose was required to achieve this effect. Intravenously or intrarectally administered mepenzolate also showed these pharmacological effects. The intratracheal route of mepenzolate administration, but not other routes, resulted in protective effects against elastase-induced pulmonary damage and bronchodilation at a much lower dose than that which affected defecation and heart rate. These results suggest that the pulmonary route of mepenzolate administration may be superior to other routes (oral, intravenous or intrarectal) to treat COPD patients.


Clinical evaluation of a 3-hydroxypiperidine (cantil) in the therapy of intestinal disturbances. A double-blind, controlled study

M S KLECKNER Jr
PMID: 14409628   DOI:

Abstract




[1-METHYL-3-PIPERIDYL BENZILATE METHYLBROMIDE (COMPOUND 1030 AN OR CANTIL) IN COLIC PATHOLOGY]

R DORNIER
PMID: 14111519   DOI:

Abstract




Clinical observations with cantil, a new anticholinergic for colon disorders

J A RIESE
PMID: 13478570   DOI:

Abstract




Muscarinic cholinergic receptors in human narcolepsy: a PET study

Y Sudo, T Suhara, Y Honda, T Nakajima, Y Okubo, K Suzuki, Y Nakashima, K Yoshikawa, T Okauchi, Y Sasaki, M Matsushita
PMID: 9818849   DOI: 10.1212/wnl.51.5.1297

Abstract

To investigate the function of the muscarinic cholinergic receptor (mAchR) in narcolepsy and the effects of pharmacotherapy on mAchRs.
Muscarinic neural transmission serves as the main executive system in REM sleep. Studies in canine narcolepsy reported an increase in mAchRs in the pons.
The mAchRs of 11 drug naive/free patients with narcolepsy and 21 normal controls were investigated using PET with [11C]N-methyl-4-piperidylbenzilate ([11C]NMPB). Measurements were done in the pons, thalamus, striatum, and cerebral cortex. Seven of the 11 patients also underwent additional PET scans after the alleviation of symptoms by pharmacotherapy.
There were no differences in [11C]NMPB binding between the control and drug naive/free patients in all areas analyzed. At the time of on-medication PET scan, [11C]NMPB binding in the thalamus was decreased, but only to a small degree compared with that by anticholinergic drugs.
The present results do not support the notion that the mAchR is the main site of action of pharmacotherapy in the marked clinical improvement of human cataplexy.


Synthesis and biological comparison of enantiomers of mepenzolate bromide, a muscarinic receptor antagonist with bronchodilatory and anti-inflammatory activities

Yasunobu Yamashita, Ken-Ichiro Tanaka, Teita Asano, Naoki Yamakawa, Daisuke Kobayashi, Tomoaki Ishihara, Kengo Hanaya, Mitsuru Shoji, Takeshi Sugai, Mitsuhito Wada, Tadaaki Mashimo, Yoshifumi Fukunishi, Tohru Mizushima
PMID: 24844758   DOI: 10.1016/j.bmc.2014.04.029

Abstract

Chronic obstructive pulmonary disease (COPD) is characterized by abnormal inflammatory responses and airflow limitations. We recently proposed that the muscarinic antagonist mepenzolate bromide (mepenzolate) would be therapeutically effective against COPD due to its muscarinic receptor-dependent bronchodilatory activity as well as anti-inflammatory properties. Mepenzolate has an asymmetric carbon atom, thus providing us with the opportunity to synthesize both of its enantiomers ((R)- and (S)-mepenzolate) and to examine their biochemical and pharmacological activities. (R)- or (S)-mepenzolate was synthesized by condensation of benzilic acid with (R)- or (S)-alcohol, respectively, followed by quaternization of the tertiary amine. As predicted by computational simulation, a filter-binding assay in vitro revealed that (R)-mepenzolate showed a higher affinity for the muscarinic M3 receptor than (S)-mepenzolate. In vivo, the bronchodilatory activity of (R)-mepenzolate was superior to that of (S)-mepenzolate, whereas anti-inflammatory activity was indistinguishable between the two enantiomers. We confirmed that each mepenzolate maintained its original stereochemistry in the lung when administered intratracheally. These results suggest that (R)-mepenzolate may have superior properties to (S)-mepenzolate as a drug to treat COPD patients given that the former has more potent bronchodilatory activity than the latter.


Explore Compound Types